molecular formula C18H18O5 B8370035 6-(3-Ethoxycarbonyl-2-oxo-propyl)-naphthalene-1-carboxylic acid methyl ester

6-(3-Ethoxycarbonyl-2-oxo-propyl)-naphthalene-1-carboxylic acid methyl ester

Cat. No. B8370035
M. Wt: 314.3 g/mol
InChI Key: DZBMFTJNYKSTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Ethoxycarbonyl-2-oxo-propyl)-naphthalene-1-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C18H18O5 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Ethoxycarbonyl-2-oxo-propyl)-naphthalene-1-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Ethoxycarbonyl-2-oxo-propyl)-naphthalene-1-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(3-Ethoxycarbonyl-2-oxo-propyl)-naphthalene-1-carboxylic acid methyl ester

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

methyl 6-(4-ethoxy-2,4-dioxobutyl)naphthalene-1-carboxylate

InChI

InChI=1S/C18H18O5/c1-3-23-17(20)11-14(19)10-12-7-8-15-13(9-12)5-4-6-16(15)18(21)22-2/h4-9H,3,10-11H2,1-2H3

InChI Key

DZBMFTJNYKSTQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC2=C(C=C1)C(=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8.56 g (64.8 mMol) of malonic acid monoethyl ester and 112 mg (0.72 mMol) 2,2′-bipyridine in 200 ml THF is cooled to −78° C. Then 60 ml of a 1.6 M solution of nbutyllithium in THF are added dropwise (color changes from yellow to red!). Warming the mixture up to −10° C., renders the mixture turn to yellow again. Addition of another 10 ml of a 1.6 M solution of nbutyllithium in THF results in a persistent red color of the mixture. After cooling to −78° C., a suspension of 36 mMol 6-chlorocarbonylmethyl-naphthalene-1-carboxylic acid methyl ester in 250 ml THF is added during 40 min and then stirring is continued for 1 h. The dark mixture is poured into 200 ml of 1 N HCl and 400 ml ether, the aq. phase separated off and extracted with 2 portions of EtOAc. The organic layers are washed with brine, dried (Na2SO4) and concentrated to the title compound which can be used in the Step 3.6 as such. Pure product can be obtained by chromatography (Combi Flash; hexane/EtOAc 85:15): MS: [M−1]=313; HPLC: tRet=15.5.
Quantity
8.56 g
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reactant
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112 mg
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reactant
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200 mL
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solution
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solution
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36 mmol
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250 mL
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200 mL
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400 mL
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